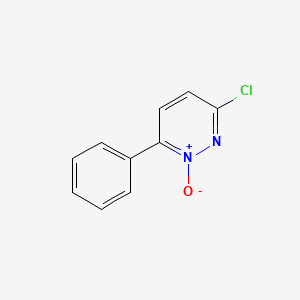![molecular formula C15H19N3O2S B5469696 ETHYL 2-{[4-ETHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5469696.png)
ETHYL 2-{[4-ETHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-{[4-ETHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an ethyl ester group and a sulfanyl group attached to the triazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of ETHYL 2-{[4-ETHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
ETHYL 2-{[4-ETHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone, depending on the reaction conditions and oxidizing agents used.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydrotriazole derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions to form amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
ETHYL 2-{[4-ETHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ETHYL 2-{[4-ETHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can also form covalent bonds with thiol groups in proteins, leading to changes in their function. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
ETHYL 2-{[4-ETHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Itraconazole: Another antifungal agent with a triazole ring, used to treat systemic fungal infections.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which impart distinct chemical and biological properties compared to other triazole derivatives.
属性
IUPAC Name |
ethyl 2-[[4-ethyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-18-14(12-9-7-6-8-11(12)3)16-17-15(18)21-10-13(19)20-5-2/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPNSLLXPMLGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OCC)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropan-1-amine](/img/structure/B5469617.png)
![2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B5469636.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5469657.png)
![7-(3-furoyl)-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5469670.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(1,3-thiazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5469671.png)
![methyl 4-[2-amino-3-cyano-6-(1,1-dimethylpropyl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5469676.png)
![2,2-dimethyl-N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]propanamide](/img/structure/B5469682.png)
![N-methyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5469688.png)


![3-[(E)-2-{2-[(2-chlorobenzyl)oxy]phenyl}-1-cyanoethenyl]benzonitrile](/img/structure/B5469705.png)
![(E)-3-[(4-fluorophenyl)methylamino]-1-pyridin-3-ylbut-2-en-1-one](/img/structure/B5469712.png)
![2-methoxy-N-methyl-5-({[4-(4-pyridinylmethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5469718.png)

